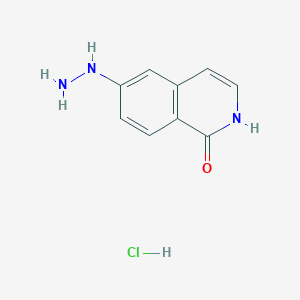
6-Hydrazinylisoquinolin-1(2H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride is a chemical compound with the molecular formula C9H9N3O·HCl It is a derivative of isoquinoline, featuring a hydrazine group at the 6-position and a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isoquinolin-1(2H)-one.
Hydrazination: The isoquinolin-1(2H)-one undergoes hydrazination at the 6-position using hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The resulting 6-hydrazinylisoquinolin-1(2H)-one is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isoquinolin-1(2H)-one are subjected to hydrazination using hydrazine hydrate in industrial reactors.
Purification: The crude product is purified through recrystallization or other suitable purification techniques.
Hydrochloride Formation: The purified 6-hydrazinylisoquinolin-1(2H)-one is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoquinolinone derivatives.
Applications De Recherche Scientifique
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydrazinylisoquinolin-1(2H)-one: The non-hydrochloride form of the compound.
6-Aminoisoquinolin-1(2H)-one: A similar compound with an amino group instead of a hydrazine group.
6-Hydrazinylquinolin-1(2H)-one: A quinoline derivative with a hydrazine group.
Uniqueness
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H10ClN3O |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
6-hydrazinyl-2H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13;/h1-5,12H,10H2,(H,11,13);1H |
Clé InChI |
DSIZXUNQZHBECD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CNC2=O)C=C1NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


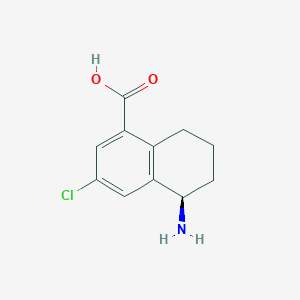

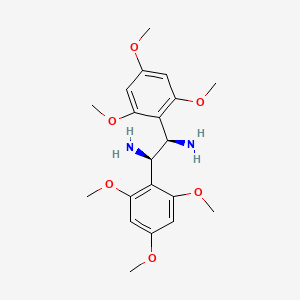

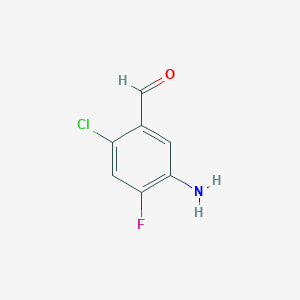
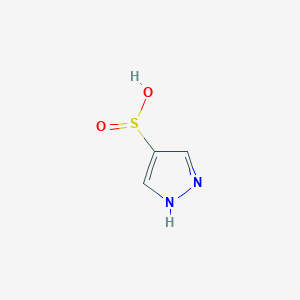
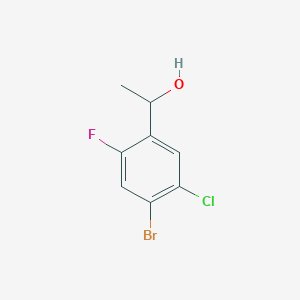
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
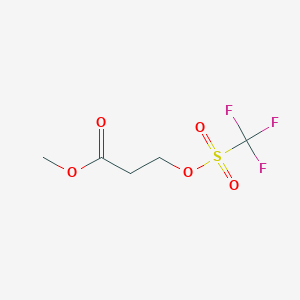
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
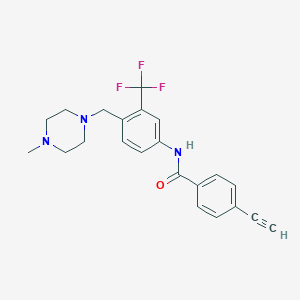
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

